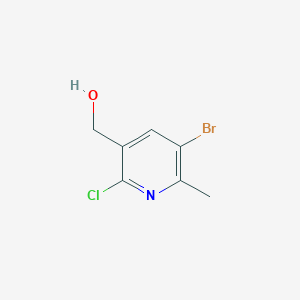

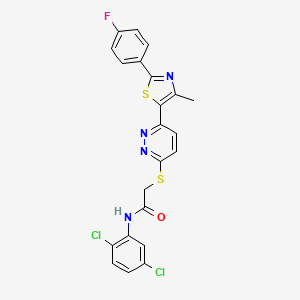

(5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

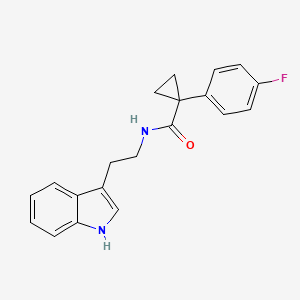

(5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol, also known as BCM or 3-(5-bromo-2-chloro-6-methylpyridin-3-yl) methanol, is a chemical compound with a molecular formula of C7H7BrClNO. It is a white crystalline solid that is soluble in water and organic solvents. BCM has been widely used in scientific research due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Methanol as a Marker for Insulating Paper Degradation

Methanol has been identified as a chemical marker for assessing the condition of solid insulation in power transformers. This application is based on the detection of methanol in transformer oil, which is linked to the degradation of cellulosic insulation materials. Analytical methods such as headspace gas chromatography with mass spectrometry or flame ionization detectors are used to determine methanol concentrations in transformer oil. The presence of methanol in transformer oil serves as an indicator of the ageing of cellulosic solid insulation, potentially allowing for the evaluation of the average degree of polymerization of core type transformer cellulose winding (Jalbert et al., 2019).

Methanol in Methanotrophic Bacteria Applications

Methanotrophic bacteria, which use methane as their sole carbon source, have been explored for their potential in various biotechnological applications. These bacteria can produce valuable products such as single-cell protein, biopolymers, and methanol. The ability of methanotrophs to utilize methane for the production of methanol and other compounds highlights their potential in sustainable biotechnology applications, such as carbon recycling and biofuel production (Strong et al., 2015).

Methanol in Hydrogen Production

The conversion of methanol to hydrogen is a key area of research, with implications for the hydrogen economy. Methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition are all methods explored for hydrogen production. These processes involve various catalysts and reactor technologies, with copper-based catalysts being particularly noted for their activity and selectivity towards CO2 over CO. The development of efficient catalysts and reactor designs is crucial for advancing the use of methanol in hydrogen production (García et al., 2021).

Methanol as a Benchmark for Tolerable Concentrations in Alcoholic Drinks

Research on the tolerable concentration of methanol in alcoholic beverages has been conducted to address public health concerns. Methanol occurs naturally in most alcoholic drinks without causing harm, but higher concentrations can result in severe illness. Establishing a no-adverse-effect level for methanol is crucial for ensuring the safety of alcoholic beverages (Paine & Dayan, 2001).

Methanol in Liquid-Phase Methanol Synthesis

The synthesis of methanol, particularly in liquid-phase processes, is a significant industrial application. Methanol serves as a clean-burning fuel with versatile applications, including as a primary transportation fuel or fuel additive. The development of efficient catalysis and process engineering for methanol synthesis is essential for leveraging its potential as an alternative energy source (Cybulski, 1994).

Propiedades

IUPAC Name |

(5-bromo-2-chloro-6-methylpyridin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-4-6(8)2-5(3-11)7(9)10-4/h2,11H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYQEIXPNYSTRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)CO)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol | |

CAS RN |

1936227-62-1 |

Source

|

| Record name | (5-bromo-2-chloro-6-methylpyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2662881.png)

![5-bromo-2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2662891.png)

![2-[1-(6-chloropyrazin-2-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide](/img/structure/B2662896.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2662897.png)

![8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2662898.png)

![5-Methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2662900.png)